molecular formula C19H24N4O3 B2464535 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-phenethylacetamide CAS No. 1170243-72-7

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-phenethylacetamide

Cat. No.: B2464535
CAS No.: 1170243-72-7
M. Wt: 356.426
InChI Key: BBZWGWKUWDUAEC-UHFFFAOYSA-N
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Description

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-phenethylacetamide, also known as MPAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPAP is a selective and potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters in the brain.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives, including those related to the compound , have been utilized in the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activities, as determined by various in vitro assays (Chkirate et al., 2019).

Vasorelaxant Agents

Benzofuran-morpholinomethyl-pyrazoline hybrids, closely related to the compound, have shown significant vasodilation properties. These compounds, synthesized through various chemical reactions, demonstrated superior vasodilatation in rat thoracic aortic rings compared to prazocin, a standard vasorelaxant agent (Hassan et al., 2014).

Reactions with Transition Metal Carbonyls

Reactions involving polymethylene-substituted isoxazolines, which bear structural similarities to the compound , with transition metal carbonyls have been studied. These reactions involve bond cleavages and hydrolysis processes, demonstrating the compound's potential utility in complex organic syntheses (Nitta et al., 1985).

Antimicrobial and Hemolytic Activity

Related 1,3,4-oxadiazole compounds have been evaluated for their antimicrobial and hemolytic activities. Synthesis of these compounds involves several organic transformations, indicating the compound's relevance in developing potential antimicrobial agents (Gul et al., 2017).

Synthetic Applications

The compound has been implicated in the synthesis of novel organic structures, such as quinazolinones and pyridine derivatives. These synthetic routes showcase its utility in creating diverse bioactive molecules (Dyachenko, 2005); (Al-Issa, 2012).

Properties

IUPAC Name

2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-15-13-17(19(25)22-9-11-26-12-10-22)21-23(15)14-18(24)20-8-7-16-5-3-2-4-6-16/h2-6,13H,7-12,14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZWGWKUWDUAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCCC2=CC=CC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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